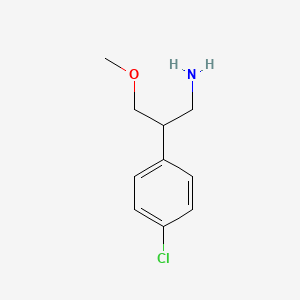

2-(4-Chlorophenyl)-3-methoxypropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

One area of research involves studying the kinetics and mechanisms of reactions involving compounds similar to 2-(4-Chlorophenyl)-3-methoxypropan-1-amine. For example, Castro et al. (2001) investigated the kinetics of reactions between 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines, providing insights into reaction rates and proposing reaction schemes based on observed kinetics (Castro et al., 2001).

Catalysis and Chemical Synthesis

Another significant application is in catalysis and chemical synthesis, where derivatives of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine play a crucial role. Bassili and Baiker (1990) studied the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, demonstrating the efficient production of 2-amino-1-methoxypropane, a reaction relevant for synthesizing various chemical products (Bassili & Baiker, 1990).

Asymmetric Hydrogenation

Research by Mršić et al. (2009) on the asymmetric hydrogenation of N-aryl imines using iridium/monodentate phosphoramidite catalysis illustrates the potential for synthesizing enantioselective compounds. This process leads to high enantioselectivities for the resultant secondary amines, demonstrating the utility of similar compounds in enantioselective synthesis (Mršić et al., 2009).

Advanced Material Development

In the development of advanced materials, research into photopolymerization shows the potential for compounds related to 2-(4-Chlorophenyl)-3-methoxypropan-1-amine. Guillaneuf et al. (2010) discussed the use of an alkoxyamine bearing a chromophore group for photoinitiated polymerization, indicating applications in creating novel polymeric materials (Guillaneuf et al., 2010).

Environmental Applications

The work by Zhou et al. (2018) on the synthesis of tertiary amine-functionalized adsorption resins exemplifies environmental applications. These resins, designed for the removal of pollutants from water, highlight the role of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine derivatives in environmental chemistry and engineering (Zhou et al., 2018).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate .

Biochemical Pathways

Similar compounds, such as ddt and its metabolites, have been shown to undergo remarkable changes and shifts in their isomeric ratios, indicating the influence of various biochemical processes .

Pharmacokinetics

A study on similar compounds showed that they have good kinetic solubilities, are metabolically stable in vitro, and have promising pharmacokinetic profiles .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the environmental fate of similar compounds, such as ddt and its isomers, has been studied, revealing that their isomeric composition can be substantially influenced by environmental processes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-chlorophenyl)-3-methoxypropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-13-7-9(6-12)8-2-4-10(11)5-3-8/h2-5,9H,6-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVWPVNCCBHELE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2740534.png)

![(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2740537.png)

![(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B2740538.png)

![6-Amino-5-(3-chloroanilino)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2740539.png)

![3-(2-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2740540.png)

![N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2740544.png)